REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[N:7]([C:14]2[C:19]([Cl:20])=[CH:18][CH:17]=[CH:16][C:15]=2[Cl:21])[N:8]=[N:9][C:10]=1[CH:11]([CH3:13])[CH3:12])=O)C.CC(C[AlH]CC(C)C)C>C1COCC1.C1(C)C=CC=CC=1>[Cl:21][C:15]1[CH:16]=[CH:17][CH:18]=[C:19]([Cl:20])[C:14]=1[N:7]1[C:6]([CH2:4][OH:3])=[C:10]([CH:11]([CH3:13])[CH3:12])[N:9]=[N:8]1
|
Name
|
|
Quantity
|
2.88 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N(N=NC1C(C)C)C1=C(C=CC=C1Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
38 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Upon completion, the reaction mixture is quenched slowly with water
|
Type
|
EXTRACTION
|
Details
|
The resulting solution is extracted two times with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)N1N=NC(=C1CO)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.26 g | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |